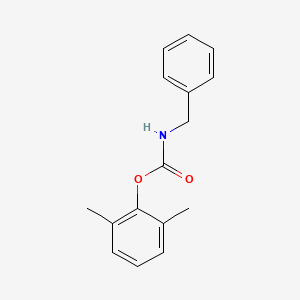![molecular formula C30H37NO4 B14307663 8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid CAS No. 116204-13-8](/img/structure/B14307663.png)
8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. This compound, in particular, is characterized by the presence of a quinoline core, a dodecylphenyl group, and a carboxylic acid functional group, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method typically involves the condensation of aniline with a β-ketoester in the presence of an acid catalyst, followed by cyclization and oxidation steps .
Another approach is the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent in the presence of sulfuric acid. This method is known for its high yield and efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are increasingly being adopted to minimize the environmental impact of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, each with distinct biological and chemical properties .
Applications De Recherche Scientifique
8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Metal Ion Chelation: The compound can chelate metal ions, which is crucial for its biological activity.
Enzyme Inhibition: By binding to specific enzymes, the compound can inhibit their activity, leading to therapeutic effects such as antimicrobial and anticancer activities.
Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: A well-known quinoline derivative with strong metal ion chelation properties and a wide range of biological activities.
Quinoline-4-carboxylic acid: Another quinoline derivative with significant biological and industrial applications.
2-Phenylquinoline: A quinoline derivative with notable antimicrobial and anticancer properties.
Uniqueness
8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid is unique due to its specific structural features, such as the dodecylphenyl group and the carboxylic acid functional group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
116204-13-8 |
|---|---|
Formule moléculaire |
C30H37NO4 |
Poids moléculaire |
475.6 g/mol |
Nom IUPAC |
8-[2-(4-dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C30H37NO4/c1-2-3-4-5-6-7-8-9-10-11-13-23-16-18-24(19-17-23)27(32)22-35-28-15-12-14-25-20-21-26(30(33)34)31-29(25)28/h12,14-21H,2-11,13,22H2,1H3,(H,33,34) |
Clé InChI |
KFNXIVKUDHSDIX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)COC2=CC=CC3=C2N=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


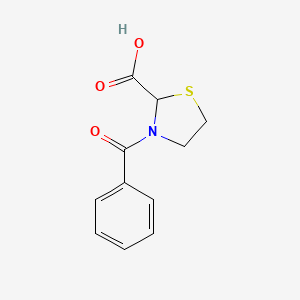
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)](/img/structure/B14307590.png)
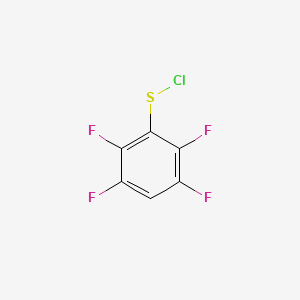
![1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-](/img/structure/B14307610.png)
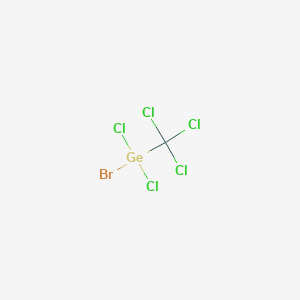

![Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione](/img/structure/B14307635.png)
![2,2'-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14307642.png)
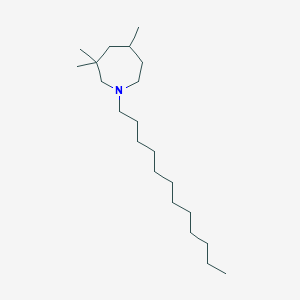
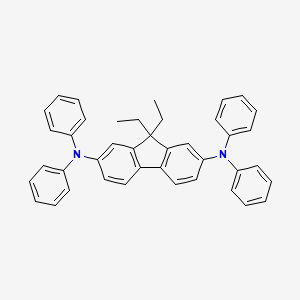
![Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate](/img/structure/B14307648.png)
![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)
